molecular formula C28H29NO B8538686 1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one CAS No. 61566-32-3

1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one

Cat. No. B8538686
CAS RN: 61566-32-3
M. Wt: 395.5 g/mol
InChI Key: KPDSLKLPDGAESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one is a useful research compound. Its molecular formula is C28H29NO and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61566-32-3

Product Name

1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one

Molecular Formula

C28H29NO

Molecular Weight

395.5 g/mol

IUPAC Name

1-(2-azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one

InChI

InChI=1S/C28H29NO/c30-27(29-21-22-16-18-26(29)19-17-22)20-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,22,26H,16-21H2

InChI Key

KPDSLKLPDGAESV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN2C(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2 parts of triphenyl carbinol and 8 parts of malonic acid are heated at 170° for 3 hours. This mixture is cooled and dissolved in hot ethanol. 3,3,3-Triphenylpropionic acid, melting at 182°, crystallizes from the ethanol upon cooling. 1 Part of 3,3,3-triphenylpropionic acid is refluxed with 5 parts of thionyl chloride for 4 hours and the excess thionyl chloride is removed in vacuum to provide the crude 3,3,3-triphenyl propionyl chloride. 1 Part of this acid chloride is reacted with 2 parts of 2-azabicyclo[2. 2. 2]octane in 50 parts of benzene. The precipitated amide is filtered and the benzene solution washed with water, dried with magnesium sulfate, and the benzene evaporated. The remaining oil is crystallized to provide 2-(3,3,3-triphenylpropionyl)-2-azabicyclo[2. 2. 2]octane. 0.9 Parts of this material is reacted with 0.37 parts of lithium aluminum hydride in 15 parts of tetrahydrofuran at reflux for 5 hours. The reaction mixture is cooled and treated with 15% aqueous sodium hydroxide solution to decompose any unreacted lithium aluminum hydride. The reaction mixture is filtered and the solvent is removed in vacuo to provide a residual oil which is taken up in ether. The ether soln. is extracted c 10% HCl forming an insoluble gum, which is dissolved in methylene chloride, dried over anhydrous sodium sulfate and evaporated providing 2-(3,3,3-triphenylpropyl)-2-azabicyclo[2. 2. 2]octane hydrochloride, melting at 222°-223° C. This compound has the following molecular formula. ##STR30##
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